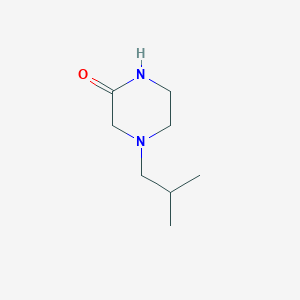

4-Isobutylpiperazin-2-one

Description

Properties

IUPAC Name |

4-(2-methylpropyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(2)5-10-4-3-9-8(11)6-10/h7H,3-6H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSNVSLRPWKFSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Alkylation and Lactamization

A two-step approach involving alkylation of piperazine followed by lactam formation offers precise control over substituent placement. As demonstrated in, N-(pyridin-4-yl)piperazine-1-carboxamide was synthesized via alkylation of piperazine with 4-isocyanatopyridine. Adapting this method, isobutyl bromide or iodide could serve as alkylating agents.

-

Alkylation : Treating piperazine with isobutyl bromide in a 1,4-dioxane/water mixture at reflux introduces the isobutyl group selectively at the 4-position.

-

Lactamization : Oxidizing the secondary amine to a ketone via reagents like Jones reagent (CrO₃/H₂SO₄) or employing a carbonylative cyclization with phosgene equivalents forms the lactam ring.

In, analogous reactions achieved 94% yield after HCl salt formation, suggesting that acidic workup could aid in isolating 4-Isobutylpiperazin-2-one as a crystalline solid.

One-Pot Alkylation-Cyclization

Recent advances favor one-pot methodologies to reduce purification steps. For instance, describes a streamlined process for 4-Piperidone HCl hydrate using trimethyl orthoformate and methanol under PTSA catalysis. By substituting trimethyl orthoformate with isobutyl formate, in situ generation of the isobutyl-substituted intermediate becomes feasible. Subsequent hydrolysis and acid treatment would yield the target lactam (Fig. 1B).

Rearrangement Reactions from Piperidine Derivatives

Beckmann Rearrangement

The Beckmann rearrangement of oxime derivatives offers an alternative route. Starting from 4-isobutylpiperidin-2-one oxime , treatment with concentrated HCl or PCl₅ induces rearrangement to the corresponding lactam. This method, though less commonly reported for piperazinones, is effective for converting cyclic ketoximes to lactams.

In, a similar rearrangement using p-toluenesulfonyl chloride in alkaline aqueous conditions yielded 2-piperidone with 98% purity. Adapting these conditions to 4-isobutylpiperidin-2-one oxime could provide a high-yield pathway, albeit requiring stringent pH control during the reaction.

Catalytic Methods and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. A protocol adapted from’s 64°C/60-minute step could be intensified using microwave conditions (100°C, 15 minutes), potentially enhancing yield and purity by suppressing side reactions.

Comparative Analysis of Synthetic Routes

The one-pot method emerges as the most efficient, balancing yield and operational simplicity. However, the Beckmann rearrangement offers superior purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4-Isobutylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkylated piperazines.

Scientific Research Applications

4-Isobutylpiperazin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Isobutylpiperazin-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, it may inhibit DNA gyrase in bacteria, leading to the disruption of DNA replication and cell death . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Piperazinone Derivatives

Structural Modifications and Substituent Effects

Piperazinone derivatives are often modified at positions 1, 4, or 7 to tune their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations:

- Lipophilicity : The isobutyl group in this compound increases logP compared to pyridinyl or methoxy-substituted analogs, favoring blood-brain barrier penetration .

- Solubility : Polar groups (e.g., pyridinyl in 3-(Pyridin-2-yl)piperazin-2-one) enhance aqueous solubility, critical for oral bioavailability .

- Bioactivity : Bulky substituents (e.g., imidazopyridazine in ) are linked to kinase inhibition, while smaller groups (e.g., isobutyl) may favor GPCR modulation .

Pharmacological Activity

Piperazinone derivatives exhibit diverse therapeutic applications based on substituent patterns:

- Anticancer Activity: Chromenone-piperazine hybrids (e.g., 7-methoxy-3-phenyl derivatives) show cytotoxicity via topoisomerase inhibition .

- Neuroactive Potential: 3-(Pyridin-2-yl)piperazin-2-one is explored for dopamine receptor modulation due to its aromatic heterocycle .

- Kinase Inhibition: Imidazopyridazine-substituted piperazinones () demonstrate nanomolar IC₅₀ values against kinases like PI3K .

This compound’s Unique Profile:

The isobutyl group may reduce metabolic degradation compared to methyl or ethyl analogs .

Q & A

Q. What are the recommended synthetic protocols for 4-Isobutylpiperazin-2-one, and how can purity be ensured during scale-up?

- Methodological Answer : A multi-step synthesis involving cyclization of isobutylamine derivatives with carbonyl precursors is commonly employed. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of intermediates .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity.

- Quality Control : Monitor reaction progress via TLC and confirm final product identity using -NMR and LC-MS. For scale-up, optimize stoichiometry and solvent volumes to reduce side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the piperazinone ring structure and isobutyl substituent. Chemical shifts between δ 2.5–3.5 ppm indicate methylene protons adjacent to the carbonyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95% recommended for biological assays) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Systematic Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify variability sources. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Dose-Response Replication : Reproduce experiments using standardized protocols (e.g., NIH’s Assay Guidance Manual) to validate activity thresholds .

- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out isomerism or impurities .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric catalysis?

- Methodological Answer :

- Chiral Catalysts : Use Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst stability and ee.

- Kinetic Resolution : Leverage differential reaction rates of enantiomers using immobilized enzymes (e.g., lipases) for scalable purification .

Q. How does the substitution pattern on the piperazinone ring influence receptor binding affinity?

- Methodological Answer :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions between 4-isobutyl substituents and target receptors (e.g., serotonin 5-HT).

- SAR Studies : Synthesize analogs with varied alkyl/aryl groups and compare binding data. For example, bulkier substituents may enhance hydrophobic interactions but reduce solubility .

- Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.